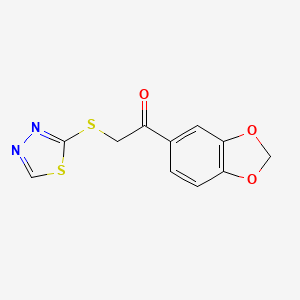
1-(1,3-Benzodioxol-5-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-Benzodioxol-5-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone, also known as BTDSE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mécanisme D'action
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. 1-(1,3-Benzodioxol-5-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone has been shown to target the mitochondria and induce the release of cytochrome c, which activates the caspase cascade and leads to apoptosis. 1-(1,3-Benzodioxol-5-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone also exhibits potent antioxidant activity, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
1-(1,3-Benzodioxol-5-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone has been shown to exhibit potent antitumor activity in vitro and in vivo, making it a potential therapeutic agent for the treatment of cancer. It also possesses anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects in inflammatory diseases. 1-(1,3-Benzodioxol-5-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit the growth and metastasis of tumors in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1,3-Benzodioxol-5-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone has several advantages for lab experiments, including its potent antitumor activity, anti-inflammatory and antioxidant properties, and relatively low toxicity. However, its solubility in water is limited, which may pose challenges for certain experiments. 1-(1,3-Benzodioxol-5-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone also has a relatively short half-life, which may require frequent dosing in animal studies.
Orientations Futures
There are several future directions for research on 1-(1,3-Benzodioxol-5-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone, including its potential applications in combination therapy with other anticancer agents, its mechanism of action, and its potential therapeutic effects in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Further studies are also needed to optimize the synthesis method and improve the yield and purity of 1-(1,3-Benzodioxol-5-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone.
Méthodes De Synthèse
The synthesis of 1-(1,3-Benzodioxol-5-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone involves the reaction of 1,3-benzodioxole-5-carboxylic acid with thionyl chloride to form 1,3-benzodioxole-5-carbonyl chloride, which is then reacted with 2-amino-1,3,4-thiadiazole to form 1-(1,3-Benzodioxol-5-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone. The synthesis method has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
1-(1,3-Benzodioxol-5-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been reported to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and melanoma. 1-(1,3-Benzodioxol-5-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3S2/c14-8(4-17-11-13-12-5-18-11)7-1-2-9-10(3-7)16-6-15-9/h1-3,5H,4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXHQOZDOIIMGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CSC3=NN=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(2,5-Dimethylpyrrol-1-yl)-1-methylpyrazol-4-yl]-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone](/img/structure/B7533988.png)
![N-[3-[4-(2-chlorophenyl)piperazin-1-yl]propyl]-1,4-dioxane-2-carboxamide](/img/structure/B7533990.png)
![1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-(4-chloropyrazol-1-yl)ethanone](/img/structure/B7533995.png)
![3-[(4-Fluorophenyl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7534004.png)
![4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-2-methyl-6-phenylmorpholine](/img/structure/B7534012.png)
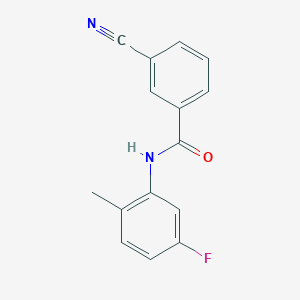
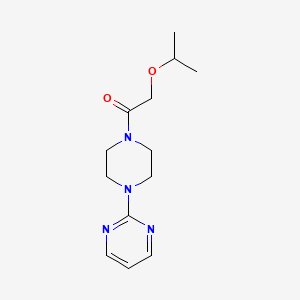
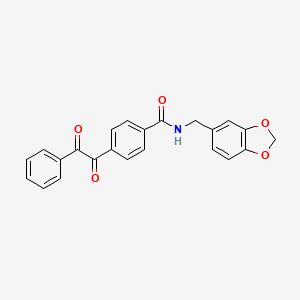
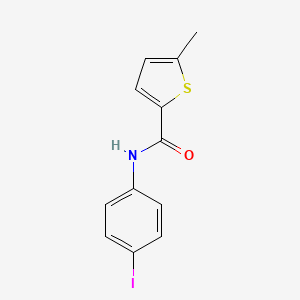
![2-[(4-benzyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(methylcarbamoyl)propanamide](/img/structure/B7534065.png)
![[6-Chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl 3-[(4-nitrobenzoyl)amino]propanoate](/img/structure/B7534079.png)
![N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-(1,3-thiazol-4-yl)methanamine](/img/structure/B7534082.png)
![2-[Methyl(2-pyridin-2-ylethyl)amino]-5-nitrobenzonitrile](/img/structure/B7534089.png)
![3-Methyl-2-[[2-[[4-(4-methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetyl]amino]butanoic acid](/img/structure/B7534096.png)